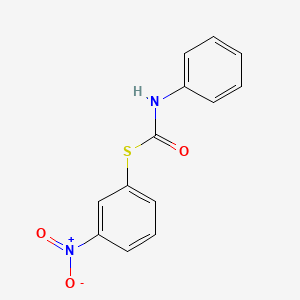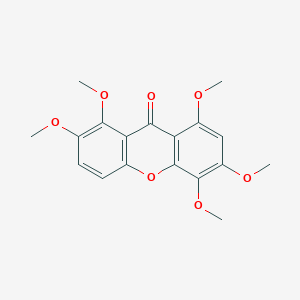
Arsanilic acid, N-(1-carbamoylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsanilic acid, N-(1-carbamoylpropyl)- is an organoarsenic compound. It is a derivative of arsanilic acid, which is known for its use in veterinary medicine and as a feed additive. This compound is characterized by the presence of an amino group and an arsonic acid group, making it a versatile molecule in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of arsanilic acid, N-(1-carbamoylpropyl)- typically involves the reaction of arsanilic acid with chloroacetamide in the presence of sodium hydroxide and sodium bicarbonate. The reaction is carried out at elevated temperatures (90-100°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Arsanilic acid, N-(1-carbamoylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of arsenic.
Reduction: Reduction reactions can convert the arsonic acid group to other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield arsenate derivatives, while substitution reactions can produce a variety of amino-substituted compounds.
Aplicaciones Científicas De Investigación
Arsanilic acid, N-(1-carbamoylpropyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on biological systems, including its toxicity and metabolic pathways.
Medicine: Research is ongoing to explore its potential use in antimicrobial therapies.
Industry: It is used in the production of veterinary drugs and as a feed additive to promote growth and prevent diseases in livestock
Mecanismo De Acción
The mechanism of action of arsanilic acid, N-(1-carbamoylpropyl)- involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. This can lead to various biological effects, including antimicrobial activity and toxicity. The molecular targets and pathways involved are still under investigation, but it is known to affect cellular metabolism and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylarsonic acid
- Roxarsone
- Nitarsone
- p-Arsanilic acid
- o-Arsanilic acid
Uniqueness
Arsanilic acid, N-(1-carbamoylpropyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to other similar compounds, it has a unique combination of amino and arsonic acid groups, making it versatile in various applications .
This detailed article provides a comprehensive overview of arsanilic acid, N-(1-carbamoylpropyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
64046-99-7 |
|---|---|
Fórmula molecular |
C10H15AsN2O4 |
Peso molecular |
302.16 g/mol |
Nombre IUPAC |
[4-[(1-amino-1-oxobutan-2-yl)amino]phenyl]arsonic acid |
InChI |
InChI=1S/C10H15AsN2O4/c1-2-9(10(12)14)13-8-5-3-7(4-6-8)11(15,16)17/h3-6,9,13H,2H2,1H3,(H2,12,14)(H2,15,16,17) |
Clave InChI |
YRDHRSYLZPYAMZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)N)NC1=CC=C(C=C1)[As](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester](/img/structure/B14482655.png)
![Bicyclo[4.1.0]hept-1(6)-ene](/img/structure/B14482663.png)
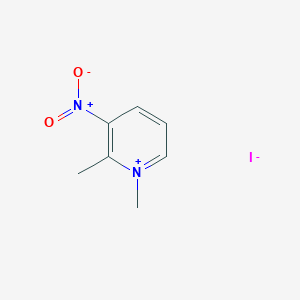
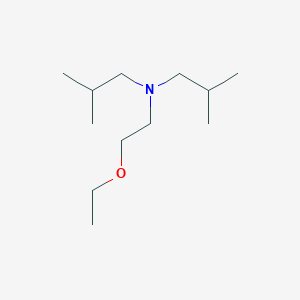
![Methanone, (2-methylbenzo[b]thien-3-yl)phenyl-](/img/structure/B14482690.png)

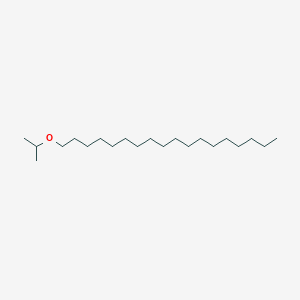
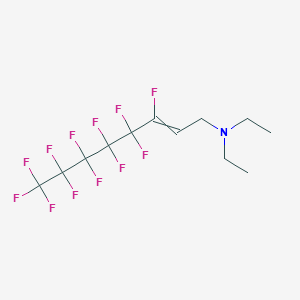
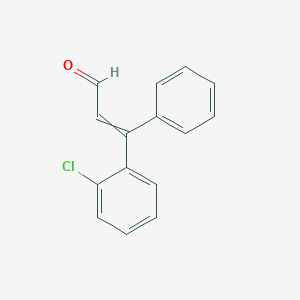
![[(2-Ethoxy-4,4-dimethylcyclohex-1-en-1-yl)sulfanyl]benzene](/img/structure/B14482726.png)

